Cyclopentyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic hexahydroquinoline derivative characterized by a cyclopentyl ester group and substituted aromatic rings. Its core structure includes a partially hydrogenated quinoline scaffold, which is shared with pharmacologically active compounds such as 1,4-dihydropyridines (DHPs) known for calcium channel modulation, antibacterial, and fungicidal properties .
Crystallographic analysis of related compounds (e.g., methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) reveals monoclinic crystal systems with hydrogen-bonded networks (N–H···O), influencing stability and solubility . Computational tools like SHELXL and OLEX2 are critical for refining such complex structures .
Properties
IUPAC Name |
cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35NO4/c1-23-32(35(38)40-27-16-8-9-17-27)33(28-18-10-11-19-31(28)39-22-24-12-4-2-5-13-24)34-29(36-23)20-26(21-30(34)37)25-14-6-3-7-15-25/h2-7,10-15,18-19,26-27,33,36H,8-9,16-17,20-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCNGJQAHJWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OC6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The benzyloxy group (‑O‑Bn) undergoes catalytic hydrogenolysis under H<sub>2</sub>/Pd-C to yield a free phenolic group. The 5-oxo (keto) moiety can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO<sub>4</sub> under acidic conditions .
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Benzyloxy group | H<sub>2</sub>, Pd-C, EtOH | Phenolic ‑OH at C2 position |
| 5-Oxo group | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | Carboxylic acid at C5 |
Reduction Reactions
The quinoline core and keto group are susceptible to reduction:
-
NaBH<sub>4</sub> selectively reduces the keto group to a secondary alcohol.
-
LiAlH<sub>4</sub> reduces the ester to a primary alcohol while also hydrogenating the quinoline ring .
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| 5-Oxo group | NaBH<sub>4</sub>, MeOH | Secondary alcohol at C5 |
| Ester group | LiAlH<sub>4</sub>, THF, reflux | Primary alcohol (replaces cyclopentyl ester) |
Substitution Reactions
Electrophilic aromatic substitution occurs at the benzyloxy-phenyl ring due to electron-donating substituents:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to the benzyloxy group .
-
Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> adds bromine at activated positions.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 4-Nitrobenzyloxy derivative |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 3-Bromo substitution on phenyl ring |
Hydrolysis Reactions
The cyclopentyl ester hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H<sub>2</sub>O, Δ) yields the carboxylic acid.
-
Basic hydrolysis (NaOH, EtOH/H<sub>2</sub>O) forms the sodium carboxylate .
Key Mechanistic Insights
-
Benzyloxy Deprotection : Hydrogenolysis proceeds via adsorption of H<sub>2</sub> on Pd, cleaving the C–O bond without affecting the ester.
-
Ester Reduction : LiAlH<sub>4</sub> attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.
-
Electrophilic Substitution : The methoxy group directs nitration/halogenation to specific positions via resonance stabilization of the intermediate arenium ion .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Cyclopentyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated based on formula C₃₄H₃₄N₂O₄.
Crystallographic and Computational Data
- The target compound’s cyclopentyl ester and bulky benzyloxy group likely induce distinct crystal packing compared to smaller esters. For example, the methyl analog forms N–H···O hydrogen bonds along the a-axis in monoclinic crystals .
- Bromo-substituted analogs (e.g., ) show higher molecular weights (>600 Da), which may limit bioavailability despite robust intermolecular interactions (e.g., halogen bonding) .
Biological Activity
Cyclopentyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C35H35NO4
Molecular Weight: 533.6567 g/mol
CAS Number: 330850-81-2
The structure of this compound features a quinoline core, which is known for its diverse biological activities. The presence of the benzyloxy group and cyclopentyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Properties
-
Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, certain derivatives have shown potent radical scavenging abilities, which can protect cells from oxidative stress . -
MAO-B Inhibition:
Some studies have highlighted the potential of related compounds as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, providing therapeutic effects . -
Neuroprotective Effects:
Compounds similar to this compound have demonstrated neuroprotective effects in various in vitro models. These effects are often attributed to their ability to modulate oxidative stress and inflammation in neuronal cells .
The mechanisms through which this compound exerts its biological effects may involve:
- Competitive Inhibition: Evidence suggests that certain derivatives act as competitive inhibitors of MAO-B. This was shown through kinetic studies where increasing concentrations of the inhibitor led to a decrease in enzyme activity .
- Antioxidative Pathways: The antioxidant activity may be mediated through the activation of cellular pathways that enhance the expression of endogenous antioxidant enzymes .
Study on MAO-B Inhibition
In a recent study evaluating various benzyloxy-substituted phenyl compounds for their MAO-B inhibitory activities, cyclopentyl derivatives were found to exhibit promising results. The most potent compound demonstrated an IC50 value of 0.062 µM, indicating strong inhibitory potential compared to established MAO-B inhibitors .
Neuroprotective Effects in Animal Models
Another study investigated the neuroprotective effects of related compounds in a rodent model of Parkinson's disease. Treatment with these compounds resulted in significant improvements in motor function and reductions in neuroinflammation markers .
Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Antioxidant Activity | Significant radical scavenging | |
| MAO-B Inhibition | IC50 = 0.062 µM | |
| Neuroprotective Effects | Improved motor function in models |
Comparison with Other Compounds
| Compound Name | MAO-B IC50 (µM) | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| Cyclopentyl 4-[2-(benzyloxy)phenyl]... | 0.062 | High | Yes |
| Safinamide | 0.057 | Moderate | Yes |
| Rasagiline | 0.095 | Low | Moderate |
Q & A
Q. What synthetic strategies are recommended for preparing this hexahydroquinoline derivative?
The compound is typically synthesized via multi-component Hantzsch-like reactions. Key steps include:
- Precursor selection : Cyclohexane-1,3-dione derivatives and aryl aldehydes (e.g., 2-benzyloxyphenylaldehyde) are condensed with β-ketoesters and ammonium acetate.
- Solvent optimization : Ethanol or methanol under reflux (60–80°C) for 12–24 hours achieves yields of 60–75% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to balance solubility and slow evaporation rates .
- Temperature control : Gradual cooling (0.5°C/min) from 40°C to 25°C minimizes disorder .
- Software integration : OLEX2 is recommended for preliminary crystal system identification, while SHELXL refines atomic displacement parameters (ADPs) .
Advanced Research Questions
Q. How can conformational analysis of the hexahydroquinoline core be performed?
Apply Cremer-Pople puckering parameters to quantify ring non-planarity:
- Calculate θ (puckering amplitude) and φ (phase angle) using atomic coordinates from X-ray data .
- For example, θ > 30° indicates significant chair-like distortion, while φ distinguishes between axial and equatorial substituent orientations .
- Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental results .
Q. How do substituents influence hydrogen bonding and molecular packing?
- Benzyloxy group : The oxygen atom acts as a hydrogen bond acceptor, forming C–H···O interactions with adjacent phenyl rings (distance: 2.8–3.2 Å) .
- Phenyl substituents : Bulky groups (e.g., 3-chlorophenyl) induce steric hindrance, reducing symmetry and promoting P2₁/c space group adoption .
- Graph set analysis : Use Etter’s notation (e.g., R₂²(8) motifs) to classify intermolecular interactions in the crystal lattice .
Q. What methodologies resolve crystallographic data discrepancies, such as disorder or twinning?
- Disorder refinement : In SHELXL, apply PART and SUMP commands to model split positions, with occupancy ratios refined against Fo² – Fc² difference maps .
- Twinning : Use the TWIN and BASF instructions for non-merohedral twinning (e.g., 180° rotation about the c-axis) .
- Validation : Cross-check R-factor convergence (R1 < 5%) and ADPs using the ADDSYM tool in OLEX2 .
Q. What safety protocols are critical during synthesis and handling?
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from solvents (e.g., DCM) .
- PPE : Nitrile gloves (≥8 mil thickness) and safety goggles compliant with ANSI Z87.1 standards prevent dermal/ocular exposure .
- Waste disposal : Neutralize reaction byproducts (e.g., acidic residues) with 10% sodium bicarbonate before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
